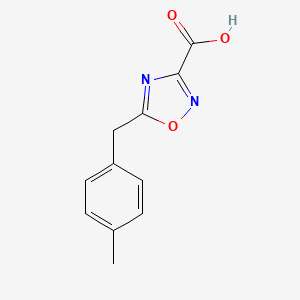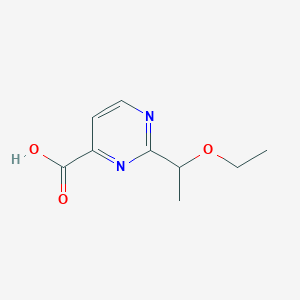
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid is a carboxylic acid derivative of pyrimidine, a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its anticonvulsant properties and has a molecular weight of 196.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with ethoxyethyl groups under controlled conditions. One common method includes the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the target compound . The reaction conditions often involve the use of catalysts such as Pd(dppf)Cl2 and reagents like phosphorus trichloride for the reduction of nitro groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as carbonylation, hydrolysis, and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ethoxyethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino-substituted pyrimidines .
科学的研究の応用
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential anticonvulsant and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be attributed to its ability to modulate neurotransmitter activity in the brain. The compound may also inhibit the expression and activity of certain inflammatory mediators, contributing to its anti-inflammatory properties .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Known for its antimicrobial and antifungal activities.
1,2,4-Triazolo[1,5-a]pyrimidines: Studied for their anti-inflammatory effects.
Uniqueness
2-(1-Ethoxyethyl)pyrimidine-4-carboxylic acid stands out due to its unique combination of anticonvulsant and anti-inflammatory properties. Its specific structure allows for targeted interactions with molecular pathways that are not as effectively modulated by similar compounds .
特性
分子式 |
C9H12N2O3 |
|---|---|
分子量 |
196.20 g/mol |
IUPAC名 |
2-(1-ethoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChIキー |
GWMIEIMVWHUTQD-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C1=NC=CC(=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


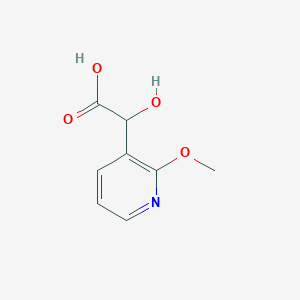
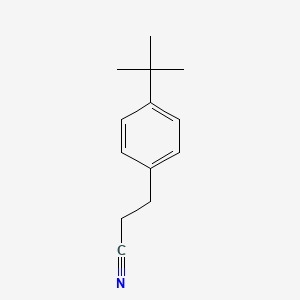
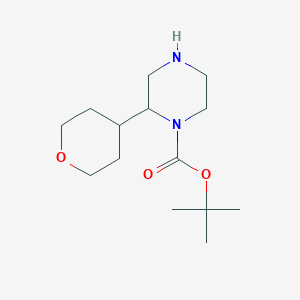
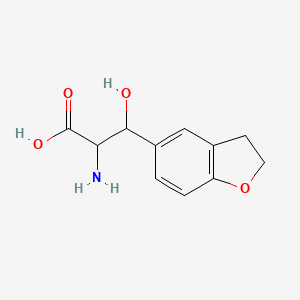


![2-(propan-2-yl)-2H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13535929.png)

![1-[1-(2,4-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13535940.png)
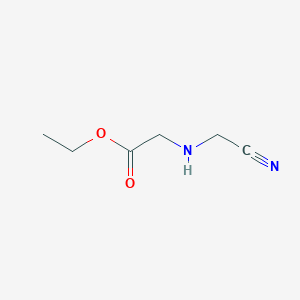
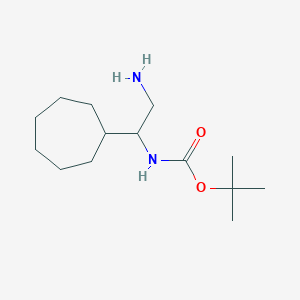

![2-(Bicyclo[4.1.0]heptan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13535975.png)
